![molecular formula C11H19BClNO2 B14314587 2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride CAS No. 113985-08-3](/img/structure/B14314587.png)
2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride typically involves the reaction of 2-[(Dimethylamino)methyl]phenylboronic acid with hydrochloric acid. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at room temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of automated systems and advanced purification techniques ensures the high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, boronate esters, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride has several scientific research applications:
Chemistry: It is widely used in Suzuki–Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: This compound can be used as a building block for the synthesis of biologically active molecules.
Industry: The compound is used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride involves its ability to participate in Suzuki–Miyaura coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the presence of a base, which helps to activate the boronic acid group .
Comparison with Similar Compounds
Similar Compounds
- 2-[(Dimethylamino)methyl]phenylboronic acid
- 2-(N,N-Dimethylaminomethyl)phenylboronic acid
- (2-Dimethylamino-phenyl)-acetic acid hydrochloride
Uniqueness
2-[2-[(Dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride is unique due to its specific structure, which allows for efficient participation in Suzuki–Miyaura coupling reactions. Its dimethylamino group provides additional reactivity and versatility compared to other boronic acid derivatives .
Properties
CAS No. |
113985-08-3 |
|---|---|
Molecular Formula |
C11H19BClNO2 |
Molecular Weight |
243.54 g/mol |
IUPAC Name |
2-[2-[(dimethylamino)methyl]phenyl]ethylboronic acid;hydrochloride |
InChI |
InChI=1S/C11H18BNO2.ClH/c1-13(2)9-11-6-4-3-5-10(11)7-8-12(14)15;/h3-6,14-15H,7-9H2,1-2H3;1H |
InChI Key |
OXHBBRDWHRHOMA-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC1=CC=CC=C1CN(C)C)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


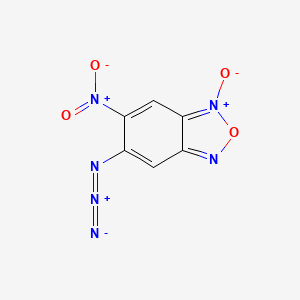


![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)

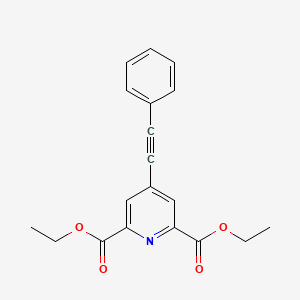
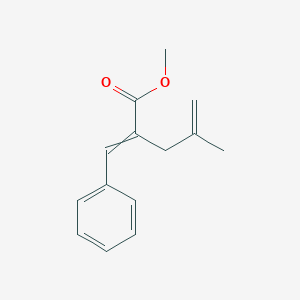
![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)
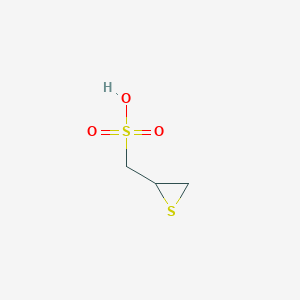

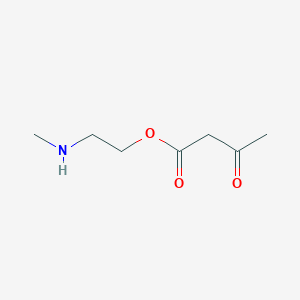
![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)
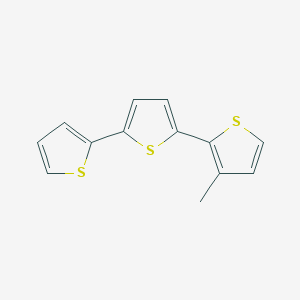
![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)
